molecular formula C19H16N2O2 B1404271 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 856435-23-9

3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B1404271
CAS No.: 856435-23-9
M. Wt: 304.3 g/mol
InChI Key: FGQWMJSNFXWRTC-CXUHLZMHSA-N
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Description

3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This interaction leads to the arrest of cells in the G2/M phase of the cell cycle, thereby inducing apoptosis . Additionally, this compound has been found to interact with multiple receptors, exhibiting high affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the tubulin polymerization process . This disruption leads to cell cycle arrest and subsequent cell death. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including those involved in apoptosis and cell survival . It also affects gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under ambient conditions . Its effects on cellular function can change over time. Long-term exposure to this compound has been shown to result in sustained cell cycle arrest and apoptosis in cancer cells . In in vitro studies, the compound maintains its activity over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation . At higher doses, it can cause toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound undergoes biotransformation through various enzymatic reactions, leading to the formation of metabolites that may also exhibit biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to accumulate in certain cellular compartments, where it exerts its biological effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound is essential for understanding its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

The synthesis of 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one typically involves the reaction of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde with a suitable indole derivative under specific reaction conditions. One common method involves the use of ethanol and piperidine as solvents and catalysts, respectively . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like piperidine and methanesulfonic acid . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives .

Scientific Research Applications

3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one include other indole derivatives such as:

These compounds share structural similarities but may differ in their specific substituents and, consequently, their biological activities and applications. The uniqueness of this compound lies in its specific methoxy and methyl substitutions, which can influence its reactivity and biological properties .

Properties

IUPAC Name

(3E)-3-[(5-methoxy-1-methylindol-3-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-21-11-12(15-10-13(23-2)7-8-18(15)21)9-16-14-5-3-4-6-17(14)20-19(16)22/h3-11H,1-2H3,(H,20,22)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQWMJSNFXWRTC-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C=C3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one
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3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
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3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one

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